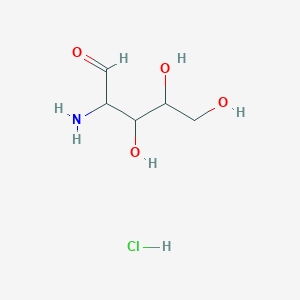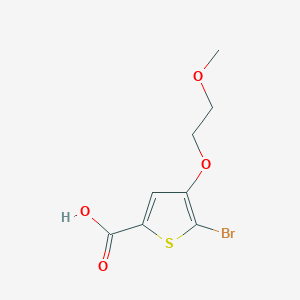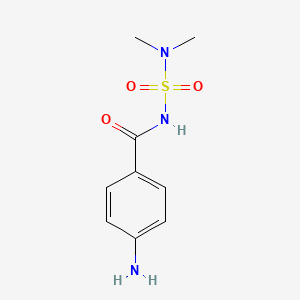
3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride: is an organic compound with the molecular formula C8H5BrClF3O2S It is a derivative of benzenesulfonyl chloride, featuring bromine, methyl, and trifluoromethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of a suitable aromatic precursor. One common method includes the following steps:
Bromination: The starting material, 4-methyl-5-(trifluoromethyl)benzene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Sulfonylation: The brominated intermediate is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Derivatives: Formed by reaction with thiols.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparaison Avec Des Composés Similaires
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Methyl-5-(trifluoromethyl)benzenesulfonyl chloride
Comparison:
- Reactivity: The presence of different substituents (bromine, methyl, trifluoromethyl) affects the reactivity and selectivity of the compound in various chemical reactions.
- Applications: While all these compounds can be used as sulfonylating agents, their specific applications may vary based on their reactivity and the nature of the substituents. For example, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the resulting derivatives, making them more suitable for pharmaceutical applications.
Propriétés
Formule moléculaire |
C8H5BrClF3O2S |
|---|---|
Poids moléculaire |
337.54 g/mol |
Nom IUPAC |
3-bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H5BrClF3O2S/c1-4-6(8(11,12)13)2-5(3-7(4)9)16(10,14)15/h2-3H,1H3 |
Clé InChI |
MZBBKDRNUZWCOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)
![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)




![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)



![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)
